DHFR Inhibition: Tetrahydroquinazoline Derivative Outperforms Methotrexate by 20-Fold
A specific tetrahydroquinazoline derivative (Compound 35) demonstrated a remarkable 20-fold increase in dihydrofolate reductase (DHFR) inhibitory potency compared to the clinical antifolate methotrexate (MTX) [1].
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.004 μM |
| Comparator Or Baseline | Methotrexate (MTX) IC50: 0.08 μM (calculated from 20-fold difference) |
| Quantified Difference | 20-fold more potent |
| Conditions | In vitro DHFR enzyme inhibition assay |
Why This Matters
This substantial potency advantage suggests that tetrahydroquinazoline-based DHFR inhibitors may offer a more effective starting point for developing antitumor and antimicrobial agents, potentially overcoming resistance mechanisms associated with lower-potency antifolates.
- [1] El-Subbagh, H. I., et al. (2014). Nonclassical antifolates, part 5. Benzodiazepine analogs as a new class of DHFR inhibitors: Synthesis, antitumor testing and molecular modeling study. European Journal of Medicinal Chemistry, 74, 234-245. View Source
